An In-depth Technical Guide to the Chemical Properties of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide
An In-depth Technical Guide to the Chemical Properties of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide, a derivative of gentisic acid. This document details its synthesis, purification, and known spectral data. Additionally, it explores its potential biological activities based on its structural characteristics and provides detailed experimental workflows.
Chemical and Physical Properties
2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide, also known as Gentisic acid ethanolamide, is a phenolic amide with potential applications as a complexing agent and antioxidant synergist. Its chemical structure combines the antioxidant-conferring 2,5-dihydroxybenzoyl group of gentisic acid with an N-(2-hydroxyethyl) amide side chain.
Table 1: Chemical and Physical Properties of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide
| Property | Value | Source |
| IUPAC Name | 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide | - |
| Synonyms | Gentisic acid ethanolamide | |
| CAS Number | 61969-53-7 | - |
| Molecular Formula | C₉H₁₁NO₄ | - |
| Molecular Weight | 197.19 g/mol | - |
| Predicted XlogP | 0.7 | PubChemLite |
| 1H NMR (400MHz, DMSO-d₆) δ (ppm) | 3.33-3.36 (m, 2H), 3.49-3.53 (m, 2H), 4.74-4.76 (m, 1H), 6.71-6.73 (d, 1H), 6.82-6.84 (d, 1H), 7.25 (s, 1H), 8.67 (s, 1H), 8.95 (s, 1H), 11.57 (s, 1H) | |
| Predicted [M+H]⁺ (m/z) | 198.07608 | PubChemLite |
| Predicted [M+Na]⁺ (m/z) | 220.05802 | PubChemLite |
| Predicted [M-H]⁻ (m/z) | 196.06152 | PubChemLite |
Synthesis and Purification
The synthesis of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide can be achieved through a two-step process involving the esterification of gentisic acid followed by amidation with ethanolamine.
Experimental Protocols
Protocol 1: Synthesis of Gentisic Acid Methyl Ester
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To a 2000 mL three-necked flask, add 250 g of gentisic acid and 750 mL of anhydrous methanol.
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Bubble hydrogen chloride gas through the suspension while stirring.
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Reflux the mixture for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, allow the solution to cool to room temperature.
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Pour the reaction mixture into 4200 mL of purified water to precipitate the product.
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Stir the resulting suspension for 1 hour.
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Collect the solid product by suction filtration and wash it twice with 2000 mL of purified water.
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Dry the product in a vacuum oven at 50°C for 4 hours to yield gentisic acid methyl ester.
Protocol 2: Synthesis of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide
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In a 1000 mL single-necked flask, add 200 g of gentisic acid methyl ester and 200 mL of water.
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Heat the mixture to 80°C with stirring.
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Add 79.9 g of ethanolamine to the reaction mixture.
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Maintain the temperature at 80°C and continue stirring for 8 hours, monitoring the reaction by TLC.
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After the reaction is complete, add 200 mL of purified water to dissolve the product.
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Allow the solution to cool overnight to induce crystallization.
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Collect the crystalline product by suction filtration.
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Wash the crystals twice with purified water.
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Dry the final product in a vacuum oven at 50°C for 4 hours.
Protocol 3: Purification by Recrystallization
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Transfer the crude 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide to an Erlenmeyer flask.
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Add a minimal amount of hot deionized water or an ethanol/water mixture to dissolve the solid completely.
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If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.
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Perform a hot gravity filtration to remove insoluble impurities and charcoal.
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Allow the filtrate to cool slowly to room temperature to form crystals.
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Further cool the flask in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
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Dry the crystals in a vacuum oven.
Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide in DMSO-d₆ shows characteristic peaks corresponding to its structure. The multiplets between 3.33 and 3.53 ppm are attributed to the methylene protons of the hydroxyethyl group. The aromatic protons appear as doublets at 6.71-6.73 and 6.82-6.84 ppm, and a singlet at 7.25 ppm. The hydroxyl and amide protons are observed as singlets at 4.74-4.76, 8.67, 8.95, and 11.57 ppm.
Mass Spectrometry
Biological Activity
The biological activity of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide has not been extensively studied. However, its structural similarity to gentisic acid (2,5-dihydroxybenzoic acid) suggests potential antioxidant and metal-chelating properties.
Antioxidant Activity
Gentisic acid is a known antioxidant that can scavenge free radicals. The 2,5-dihydroxy substitution pattern on the benzene ring is crucial for this activity. It is plausible that 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide retains this antioxidant capability.
Metal Chelating Properties
The dihydroxybenzene moiety is a known metal-chelating functional group. 2,5-dihydroxybenzoic acid has been shown to chelate iron. The presence of this group in 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide suggests it may also act as a metal chelator, which aligns with its mentioned use as a "complexing agent".
Experimental Workflows and Signaling Pathways
As specific signaling pathways for 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide have not been elucidated, the following diagrams illustrate the key experimental workflows for its synthesis and potential biological evaluation.
Caption: Synthesis workflow for 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide.
Caption: General purification workflow by recrystallization.
Caption: Workflow for evaluating antioxidant activity using the DPPH assay.
